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RAD-150?

Cat. No.: B8300937
M. Wt: 497.9 g/mol
InChI Key: NQUKIBBKKLFEQU-BXKMTCNYSA-N
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Description

Contextualizing Selective Androgen Receptor Modulators (SARMs) in Biomedical Science

Selective Androgen Receptor Modulators (SARMs) constitute a class of investigational therapeutic agents characterized by their ability to interact with the androgen receptor (AR) in a tissue-selective manner. The androgen receptor plays a pivotal role in regulating numerous physiological processes, including the development and maintenance of skeletal muscle and bone tissue nih.gov. Consequently, the AR represents a compelling target for therapeutic intervention in conditions characterized by muscle wasting or bone degradation nih.govnih.gov.

Historically, anabolic androgenic steroids (AAS), which are non-selective AR agonists, have been used to promote anabolic effects. However, their use is often limited by undesirable androgenic side effects in non-target tissues nih.govwikipedia.org. The development of nonsteroidal SARMs was driven by the objective of eliciting the beneficial anabolic effects on muscle and bone while minimizing adverse impacts on other tissues, such as the prostate gland wikipedia.org. Preclinical studies have provided evidence that SARMs can increase muscle and bone mass in animal models, often with a reduced effect on prostate size compared to traditional androgens nih.gov. This tissue selectivity is hypothesized to arise from differential interactions between SARMs and the AR, potentially involving the recruitment of specific coactivator and corepressor proteins within different tissues wikipedia.orgnih.gov. SARMs are being explored for their potential as anabolic therapies for a range of clinical indications, including age-related functional decline, cachexia associated with chronic illness or cancer, and osteoporosis nih.govnih.gov.

Chemical Derivation and Classification of RAD-150 as an Esterified SARM

RAD-150, also identified by the codes TLB-150 or TLB 150 Benzoate (B1203000), is a synthetic compound categorized as a selective androgen receptor modulator ontosight.aibehemothlabz.comreadability.com. Chemically, RAD-150 is recognized as an esterified derivative of the SARM known as RAD-140 behemothlabz.comswisschems.is. The process of esterification involves the addition of a benzoate ester group to the chemical structure of RAD-140 behemothlabz.combodyshock.promedkoo.com. This chemical modification is reported to contribute to enhanced chemical stability, a prolonged duration of action, and potentially improved bioavailability in research subjects behemothlabz.comswisschems.isbehemothlabz.combiolabshop.co.uk.

The chemical structure of RAD-150 includes a chloropentyl group and a dimethylphenyl group, which are noted to influence its binding characteristics with androgen receptors ontosight.ai. One reported chemical name for RAD-150 is 2-((5-chloropentyl)methylamino)-N-(2,6-dimethylphenyl)acetamide ontosight.ainih.gov. Another chemical name associated with the esterified form is (1R,2S)-1-((3-chloro-4-cyano-2-methylphenyl)amino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate, indicating the presence of the benzoate ester moiety behemothlabz.commedkoo.comcaymanchem.com. The ester linkage in RAD-150 is subject to metabolic processes in the liver, including ester hydrolysis, oxidation, and conjugation swisschems.is.

Rationale for Investigating RAD-150 in Basic and Translational Research

The scientific rationale for the investigation of RAD-150 in basic and translational research is primarily based on its classification as a SARM with potentially improved pharmacokinetic attributes compared to its precursor compound, RAD-140 behemothlabz.comumbrellalabs.isbiotech-labs.fit. As an esterified SARM, RAD-150 is hypothesized to possess greater stability and a longer half-life, characteristics that can be beneficial for research studies requiring sustained exposure to the compound behemothlabz.combiolabshop.co.uk.

Preclinical studies involving RAD-150 are typically conducted using in vivo animal models and in vitro experimental systems. These investigations aim to explore its capacity for selective interaction with androgen receptors, with a particular focus on skeletal muscle and bone tissues behemothlabz.combehemothlabz.combehemothlabz.com. The selective binding is hypothesized to modulate anabolic signaling pathways in these target tissues while minimizing broader androgenic effects in non-target organs behemothlabz.combehemothlabz.com. Research applications for RAD-150 encompass the study of androgen receptor modulation mechanisms, protein synthesis pathways, cellular energy metabolism, skeletal tissue health, and models of tissue regeneration behemothlabz.com.

Available information suggests that RAD-150 may elicit biological effects comparable to endogenous androgens in specific pathways, but with a more targeted profile of activity behemothlabz.com. Preclinical observations indicate that RAD-150 may demonstrate anabolic activities in research models, potentially impacting physiological processes related to the accumulation of tissue mass, bone mineral density, lipid metabolism, and metabolic rate behemothlabz.com. The ongoing investigation seeks to elucidate these mechanisms and assess the potential utility of RAD-150 for therapeutic applications, such as addressing muscle atrophy and supporting research into musculoskeletal conditions ontosight.aibehemothlabz.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20ClN5O3 B8300937 RAD-150?

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H20ClN5O3

Molecular Weight

497.9 g/mol

IUPAC Name

[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate

InChI

InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1

InChI Key

NQUKIBBKKLFEQU-BXKMTCNYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Molecular Mechanisms of Action and Androgen Receptor Interaction

Androgen Receptor Binding Specificity and Affinity of RAD-150

RAD-150 is designed to exhibit selective binding to androgen receptors, primarily in muscle and bone tissues. ontosight.aimuscleandbrawn.combehemothlabz.com This selective binding is hypothesized to influence anabolic pathways without widespread activation of androgenic effects in other tissues. behemothlabz.com While specific quantitative data on the binding affinity (e.g., Ki or IC50 values) of RAD-150 itself are less extensively published compared to its parent compound RAD-140, it is understood to modulate the androgen receptor. One source indicates an IC50 of 0.13 µM for RAD150 as an androgen receptor modulator. medchemexpress.commedchemexpress.com

Cellular and Molecular Signaling Pathways Mediated by RAD-150

Upon binding to the androgen receptor, RAD-150 is expected to modulate downstream cellular and molecular signaling pathways. The activation of the AR by ligands typically leads to its translocation to the nucleus, where it interacts with DNA response elements and co-regulators to influence gene expression.

Influence on Transcription and Gene Expression Profiles

Androgen receptor activation by SARMs, including RAD compounds, can influence transcription and gene expression profiles in target tissues. nih.gov This involves the AR-ligand complex modulating the transcription of specific genes. nih.gov While specific studies detailing the precise gene expression profiles altered by RAD-150 were not extensively found, research on RAD-140 indicates that AR activation can influence the expression of genes involved in various cellular processes. For instance, in neuronal models, RAD-140 has been shown to induce androgenic gene regulation effects. nih.gov The tissue selectivity of SARMs is thought to be related to tissue-specific expression of AR coregulators and protein-protein interactions associated with SARM binding that can differ across tissues. nih.gov

Modulation of Protein Synthesis and Degradation Pathways

A key aspect of RAD-150's proposed effects, similar to other anabolic SARMs, is the promotion of protein synthesis and the inhibition of protein degradation, particularly in muscle tissue. sportstechnologylabs.comontosight.aimuscleandbrawn.com This modulation of protein turnover pathways is fundamental to its potential to increase muscle mass and strength. ontosight.aimuscleandbrawn.com While specific data tables detailing the quantitative impact of RAD-150 on protein synthesis and degradation rates were not found, the mechanism is described as involving the binding to androgen receptors in muscle tissue, which facilitates these processes. ontosight.ai

Impact on Cellular Bioenergetics and Metabolic Flux

Research suggests that SARMs, including RAD-140 and potentially RAD-150, may influence cellular bioenergetics and metabolic rate. muscleandbrawn.combehemothlabz.com While the precise mechanisms by which RAD-150 impacts cellular bioenergetics and metabolic flux are not fully elucidated in the provided information, studies on related SARMs and androgen receptor modulation indicate potential influences on pathways related to energy metabolism. behemothlabz.combehemothlabz.comoup.comnih.govnih.gov For example, preclinical research suggests SARMs may influence adipose tissue metabolism. behemothlabz.com Cellular bioenergetics involves the biochemical pathways that generate and consume ATP, including glycolysis and oxidative phosphorylation, and are central to cell function. oup.comnih.gov

Comparative Analysis of RAD-150 and Parent Compound (RAD-140) Mechanistic Differences

RAD-150 is an esterified derivative of RAD-140, with the addition of a benzoate (B1203000) ester group. behemothlabz.comsportstechnologylabs.com While both compounds function as selective androgen receptor modulators and share similarities in their basic mechanism of targeting AR in muscle and bone, the primary mechanistic difference lies in their pharmacokinetic profiles, specifically their half-life and stability. sportstechnologylabs.combdpt.orgbiaxol.comdirect-sarms.com The esterification of RAD-150 is designed to provide greater stability and a longer half-life compared to RAD-140. behemothlabz.comsportstechnologylabs.com This extended half-life allows for more sustained blood concentrations and potentially more consistent receptor activation over time, which may lead to differences in the duration and possibly the magnitude of their downstream effects on protein synthesis, gene expression, and other cellular processes, although the fundamental interaction with the AR is likely similar. biaxol.comdirect-sarms.com Some sources suggest that RAD-150 might offer quicker and bigger gains or stronger effects compared to RAD-140, potentially due to its enhanced stability and prolonged action. bdpt.orgbiaxol.com

Table 1: Comparison of Key Properties of RAD-150 and RAD-140

PropertyRAD-150 (TLB-150 Benzoate)RAD-140 (Testolone)Reference
Chemical StructureEsterified derivative of RAD-140 (Benzoate ester)Parent compound behemothlabz.comsportstechnologylabs.com
Mechanism of ActionSelective Androgen Receptor Modulator (SARM)Selective Androgen Receptor Modulator (SARM) ontosight.aimuscleandbrawn.com
Target TissuesPrimarily muscle and bonePrimarily muscle and bone ontosight.aimuscleandbrawn.com
Half-LifeLonger (designed for extended action)Shorter sportstechnologylabs.combdpt.orgbiaxol.com
StabilityEnhancedStandard behemothlabz.comsportstechnologylabs.com
PubChem CID162192581, 68547459 (for TLB 150 Benzoate) behemothlabz.cominvivochem.cn44200882 wikipedia.orguni.lunih.govlabsolu.ca
Proposed PotencyPotentially higher/quicker effectsPotent bdpt.orgbiaxol.com

Preclinical Investigations of Biological Activity in Experimental Models

Musculoskeletal System Research Applications

Research applications in the musculoskeletal system investigate the influence of RAD-150 on muscle tissue and bone structure in experimental models behemothlabz.combehemothlabz.com. These studies often utilize in vitro systems and in vivo animal models to examine the compound's effects at a cellular and physiological level behemothlabz.com.

Myogenic Differentiation and Skeletal Muscle Tissue Remodeling

Preclinical research explores RAD-150's potential to influence myogenic differentiation and skeletal muscle tissue remodeling behemothlabz.com. Studies suggest that SARMs, including RAD-150, may influence protein synthesis pathways, making them candidates for studying cellular mechanisms related to protein turnover behemothlabz.com. The mechanism of action involves binding to androgen receptors in muscle tissue, which may promote protein synthesis and inhibit protein degradation, thereby potentially facilitating muscle growth ontosight.ai. While direct studies on RAD-150's specific impact on myogenic differentiation are limited in the provided search results, research on skeletal muscle regeneration and stem cells highlights the complex processes involved in muscle repair and remodeling, which can be influenced by various factors including the cellular microenvironment and signaling pathways harvard.edufrontiersin.orgfrontiersin.orgmdpi.combiorxiv.org.

Osteogenic Activity and Bone Mineral Density Enhancement

Here is a table summarizing some preclinical findings related to bone:

Experimental ModelObservationPotential ImplicationSource
In vivo rodent studiesInfluence on bone mineral density via AR pathwaysResearch platform for skeletal adaptation behemothlabz.com
Research models (SARMs)Stimulate bone growth, formation, and densityPotential for improving skeletal health
Aged male rats (osteoporosis)Improved bone healingPotential in treating age-related bone loss
Rats (SARMs)Enhanced bone formation, strength, and massPotential for improving bone health

Amelioration of Muscle Atrophy and Cachexia Models

RAD-150 has been explored in investigational models related to mitigating muscle atrophy and supporting exploratory studies related to musculoskeletal conditions behemothlabz.com. Cancer cachexia, a syndrome characterized by the depletion of skeletal muscle mass, is a significant area of research where interventions to ameliorate muscle atrophy are investigated plos.orgnih.gov. Preclinical studies have investigated the mechanisms by which cancer produces muscle atrophy plos.org. While direct preclinical data specifically on RAD-150's effects in muscle atrophy and cachexia models are not extensively detailed in the provided snippets, the parent compound RAD140 was previously under development for the treatment of sarcopenia (age-related muscle atrophy) and weight loss due to cancer cachexia wikipedia.org. SARMs, in general, are being researched for their potential therapeutic applications, including in treating muscle wasting diseases ontosight.ai. In mouse models, SARM administration has led to a significant increase in muscle mass, suggesting their potential for enhancing muscle growth in various conditions . Studies in patients suffering from severe diseases such as cancer and AIDS have shown that RAD-150 treatment promoted both bone and muscle cell growth .

Metabolic Regulation Studies

Preclinical investigations into RAD-150 also extend to studies on metabolic regulation behemothlabz.combehemothlabz.com. These studies examine the compound's potential influence on adipose tissue, lipid metabolism, and systemic metabolic rate in experimental settings behemothlabz.combehemothlabz.com.

Adipose Tissue Modulation and Lipid Metabolism

Research has explored RAD-150's potential influence on adipose tissue modulation and lipid metabolism behemothlabz.combehemothlabz.com. Preclinical research suggests that SARMs may influence adipose tissue metabolism in laboratory settings behemothlabz.com. Some investigations suggest that RAD-150 may influence protein metabolism pathways and cellular energy utilization, particularly in models assessing mitochondrial efficiency and ATP production in muscle tissue analogs behemothlabz.com. While direct detailed findings on RAD-150's specific effects on adipose tissue and lipid metabolism at a molecular level are not extensively provided, research on other SARMs like ostarine (B1683759) has shown effects on adipocyte metabolism in Wistar rats, including stimulating lipolysis and decreasing lipogenesis jpp.krakow.pl. Androgen receptors are known to regulate lipolysis and endocrine activity of white adipose tissue jpp.krakow.pl. Studies on the interplay between oxidative stress and adipogenesis highlight the complexity of lipid metabolism regulation in adipose tissue mdpi.com.

Influence on Systemic Metabolic Rate and Energy Expenditure

Here is a table summarizing some preclinical observations related to metabolism:

Area of StudyObservation (SARMs/RAD-150)Potential ImplicationSource
Adipose Tissue MetabolismPotential influence in laboratory settingsModulation of fat tissue processes behemothlabz.com
Cellular Energy UtilizationInfluence in models assessing mitochondrial efficiency and ATP productionImpact on energy availability behemothlabz.com
Metabolic RatePotential influence in laboratory modelsImpact on energy utilization, body composition operationmilitarykids.orgbehemothlabz.com

Exploratory Research in Ancillary Biological Systems

Exploratory preclinical research involving SARMs like RAD-150 extends beyond their primary anabolic effects on muscle and bone to investigate potential activities in other biological systems. These investigations aim to understand the broader pharmacological profile of these compounds.

Investigational Paradigms in Neuroprotection (Drawing from RAD-140 Research)

While specific detailed preclinical data focusing solely on RAD-150's neuroprotective effects is limited in the available literature, research on its parent compound, RAD-140, provides a framework for understanding the potential neuroprotective capabilities of this class of SARMs. Preclinical studies on RAD-140 have demonstrated neuroprotective actions in experimental models.

In cultured rat neurons, RAD-140 exhibited neuroprotective effects against apoptotic insults induced by agents such as amyloid-beta (Aβ) toxicity. RAD-140 increased cell viability in a concentration-dependent manner following exposure to Aβ. umbrellalabs.isnih.govnih.govresearchgate.net The neuroprotective effects of RAD-140 in these in vitro models were found to be dependent on a MAPK-signaling pathway, evidenced by the elevation of ERK phosphorylation and the inhibition of protection by a MAPK kinase inhibitor. umbrellalabs.isnih.govnih.govresearchgate.netinvivochem.com

In vivo studies using a rat kainate lesion model further supported the neuroprotective potential of RAD-140. In gonadectomized male rats, RAD-140 treatment significantly protected hippocampal neurons from cell death induced by kainate administration. nih.govnih.govresearchgate.net Kainate-induced lesions resulted in approximately 20% cell loss in the CA2/3 region of the hippocampus in sham-GDX animals, and neuron survival was significantly reduced in the GDX group. Treatment with RAD-140 prevented this reduction in neuron survival, demonstrating a protective effect comparable to testosterone (B1683101) treatment in this model. nih.gov

These findings from RAD-140 research suggest that SARMs can exert neuroprotective actions in neural tissues. While the direct neuroprotective activity of RAD-150 itself requires further dedicated investigation, its structural relationship and similar mechanism of action to RAD-140 as an androgen receptor modulator suggest this as a potential area for exploratory research.

Experimental ModelInsult/Lesion TypeCompound (RAD-140)Observed Effect on NeuronsKey Mechanism/Pathway ImplicatedCitation
Cultured Rat NeuronsAβ ToxicityRAD-140Increased cell viabilityMAPK-signaling pathway umbrellalabs.isnih.govnih.govresearchgate.net
Gonadectomized Male RatsKainate Lesion (in vivo)RAD-140Protection against cell deathNot explicitly detailed for in vivo in snippets, but linked to AR modulation nih.govnih.govresearchgate.net

Preclinical Assessment in Specific Oncological Contexts

Preclinical assessment of SARMs in oncological contexts has primarily focused on their potential in hormone-sensitive cancers, particularly breast cancer, drawing insights from compounds like RAD-140. RAD-140 has been investigated for its potential in inhibiting the growth of androgen/estrogen receptor-positive breast cancer models. sportstechnologylabs.comwikipedia.org

While specific detailed preclinical data on RAD-150's direct effects in various cancer models is limited in the provided search results, some sources suggest a potential link between RAD-150 and a reduced risk of cancer. This is hypothesized to be related to its ability to promote lean muscle growth and reduce visceral fat, factors associated with improved metabolic health and decreased cancer risk. genemedics.com Additionally, the anabolic properties of RAD-150 are suggested to potentially support cellular regeneration and reduce chronic inflammation, which are considered contributors to cancer development. genemedics.com

General evidence regarding SARMs, including mentions of RAD-150, suggests potential anti-cancer properties. A review of multiple studies indicated that SARMs effectively inhibited breast cancer growth. genemedics.com Furthermore, it has been reported that RAD-150 treatment suppressed cancer cell growth in patients with breast cancer by blocking the effects of estrogen on tissues, potentially slowing disease progression in estrogen-sensitive cancers. genemedics.com However, it is important to note that these findings are often presented in a general context regarding SARMs or linked to RAD-140 research, and detailed preclinical studies specifically isolating and characterizing RAD-150's effects across different oncological models are not extensively detailed in the provided information.

Research Frameworks for Tissue Regeneration and Repair

Research frameworks for investigating the potential of RAD-150 in tissue regeneration and repair are based on its selective affinity for androgen receptors in muscle and bone tissues. behemothlabz.comgenemedics.comumbrellalabs.ispumpingironstore.comontosight.ai This interaction is hypothesized to influence anabolic pathways, promoting protein synthesis and inhibiting protein degradation, which are fundamental processes in tissue growth and repair. ontosight.ai

Ongoing research is specifically examining the role of RAD-150 in tissue regeneration, with particular interest in models of muscular and skeletal damage. behemothlabz.com Preclinical studies involving SARMs, including RAD-150, explore their potential therapeutic applications in conditions characterized by muscle wasting and bone loss, such as sarcopenia and osteoporosis. genemedics.comontosight.ai

Studies on SARMs have indicated their capacity to stimulate bone growth by enhancing bone formation and density, suggesting a potential role in improving skeletal health and preventing bone-related conditions. genemedics.com In aged male rats with osteoporosis, SARM therapy significantly improved bone healing by accelerating the repair process. genemedics.com In animal studies, administration of RAD-150 has appeared to promote lean muscle mass growth. genemedics.com Furthermore, RAD-150 is suggested to potentially accelerate muscle regeneration following physical exertion. pumpingironstore.com Its anabolic properties are also considered to potentially contribute to improved tissue repair and a reduction in inflammation, which are relevant to regenerative processes. genemedics.com

While these areas are under investigation for RAD-150 and other SARMs, detailed preclinical study designs, specific data sets, and quantitative findings focusing exclusively on RAD-150 in diverse tissue regeneration and repair models are not comprehensively presented in the provided search results. The current understanding is largely based on the known mechanism of action of SARMs and observed effects in general preclinical models of muscle and bone health.

Preclinical Investigation AreaReported Potential Effect (RAD-150 / SARMs)Status of Research (Specific to RAD-150 where noted)Citation
Tissue Regeneration (Muscle)Promotion of lean muscle mass growth, accelerated muscle regenerationOngoing research, observed in animal studies behemothlabz.comgenemedics.compumpingironstore.com
Tissue Regeneration (Bone)Stimulation of bone growth, enhanced bone formation and density, improved healingObserved in preclinical SARM studies genemedics.com
General Tissue RepairPotential aid in tissue repair, reduction in inflammationSuggested based on anabolic properties genemedics.com

Pharmacokinetic and Biopharmaceutical Profiling in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

ADME studies in animal models aim to provide a comprehensive understanding of the journey of a compound from administration to elimination. This involves characterizing its uptake into the bloodstream, its distribution to various tissues and organs, its biochemical transformation, and its eventual removal from the body.

Role of Esterification in Bioavailability and Systemic Stability

RAD-150 is an esterified derivative of RAD-140, with a benzoate (B1203000) ester group added to its structure behemothlabz.compurerawz.cosarmsstore.co.uksarmxxl.com. This esterification is a deliberate modification designed to influence the compound's pharmacokinetic properties, particularly its bioavailability and systemic stability behemothlabz.compurerawz.cosarmsstore.co.uk. Preclinical investigations in animals suggest that this structural alteration may enhance its stability and half-life in experimental settings behemothlabz.compurerawz.cobehemothlabz.com. The ester linkage is hypothesized to increase resistance to metabolic breakdown, thereby potentially improving systemic availability and suitability for research protocols requiring sustained exposure behemothlabz.com. Esterification can enhance a compound's ability to be absorbed or utilized, potentially increasing its efficiency in research applications purerawz.co.

Determination of Half-Life and Implications for Sustained Biological Activity

The half-life of a compound is a critical pharmacokinetic parameter that determines how long it remains in the systemic circulation and thus its duration of biological activity. Animal studies suggest that the ester chain added to form RAD-150 may extend its half-life compared to its parent compound, RAD-140 behemothlabz.com. This extended half-life is thought to allow for a more sustained release and prolonged activity sarmsstore.co.ukgenemedics.com. While specific numerical half-life data for RAD-150 in various animal models are not consistently provided across general search results, the structural modification through esterification is explicitly linked to a prolonged duration of action in preclinical investigations behemothlabz.compurerawz.cobehemothlabz.comgenemedics.com. For comparison, RAD-140 has shown a half-life of approximately 45 hours in a human study nih.gov. The extended half-life of RAD-150 in animal models has implications for research requiring sustained exposure to the compound behemothlabz.com.

In Vitro and In Vivo Cyclization Dynamics

Research into the cyclization dynamics of compounds can provide insights into their chemical stability and potential degradation pathways within biological systems. While direct studies specifically detailing the cyclization dynamics of RAD-150 were not prominently found in the search results, one relevant study examined the cyclization of related haloalkylamines, N-(5-chloropentyl)-N-methylaminoaceto-2,6-xylidide hydrochloride (referred to as RAD 150 in that specific context, though chemically distinct from the SARM RAD-150) and N-(5-bromopentyl)-N-methylamino-aceto-2,6-xylide hydrobromide (RAD 154), in red blood cells of rats and rabbits under in vitro and in vivo conditions nih.gov. This study observed that the rate of cyclization was significantly slower in plasma and blood compared to a buffer solution, potentially due to protein binding nih.gov. The tertiary amines in that study disappeared rapidly from blood cells both in vitro and in vivo, with the resulting piperidinium (B107235) derivative (RAD 179) also disappearing relatively quickly from plasma in vivo nih.gov. However, the efflux of RAD 179 formed within blood cells was slow nih.gov. While this study pertains to different chemical structures, it highlights the complexity of cyclization processes within biological matrices and the potential influence of factors like protein binding. Further specific research on the cyclization of the SARM RAD-150 would be needed for a complete understanding of this aspect of its biopharmaceutical profile.

Plasma Protein Binding Characteristics and Tissue Distribution

Tissue distribution studies in animal models determine where a compound localizes within the body after administration. These studies often involve administering a labeled compound and measuring its concentration in various tissues over time tandfonline.comresearchgate.netxenotech.comnih.gov. While detailed tissue distribution data for RAD-150 were not found in the provided search snippets, preclinical studies on RAD-140 (the parent compound) in rats and monkeys indicated anabolic effects primarily on muscle with reduced effects on prostate growth compared to testosterone (B1683101) nih.govmdpi.com. RAD-150 is designed to selectively interact with androgen receptors, predominantly in skeletal and muscular tissues, based on in vivo animal studies behemothlabz.com. This selective binding is hypothesized to influence anabolic pathways without widespread activation of androgenic effects in other tissues behemothlabz.com. Studies on other compounds illustrate typical tissue distribution methodologies and findings in rats, showing varying concentrations in organs like the lung, liver, heart, spleen, and kidney mdpi.commdpi.com.

Metabolic Pathway Elucidation and Identification of Metabolites

Understanding the metabolic pathways of a compound is essential for predicting its fate in the body, identifying potential active or toxic metabolites, and assessing potential drug interactions. Metabolic studies aim to identify the enzymes involved in the biotransformation of the compound and characterize the resulting metabolites tandfonline.com.

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro metabolic stability studies typically involve incubating the compound with liver microsomes or hepatocytes from relevant animal species to assess its susceptibility to enzymatic breakdown lcms.czresearchgate.netnih.gov. These studies can help predict in vivo hepatic clearance lcms.cz. Reaction phenotyping studies aim to identify the specific enzymes, particularly cytochrome P450 (CYP) enzymes, responsible for the metabolism of the compound nih.gov.

While specific detailed data on the in vitro metabolic stability and reaction phenotyping of RAD-150 in animal models were not extensively available in the provided search results, it is understood that RAD-150 undergoes hepatic metabolism swisschems.is. This metabolism is thought to occur via processes such as ester hydrolysis, oxidation, and conjugation swisschems.is. Studies on the parent compound, RAD-140, in horses have shown that prominent in vitro biotransformation pathways include hydrolysis, hydroxylation, glucuronidation, and sulfation researchgate.net. These findings on RAD-140's metabolism in an animal model provide some indication of the types of metabolic reactions that might be relevant to RAD-150, considering its structural relationship. In vitro metabolic stability assays are routinely used in drug discovery to assess how quickly a compound is metabolized by liver enzymes lcms.cz.

Studies on other compounds demonstrate the methodologies used, such as incubating the compound with liver microsomes and analyzing the remaining parent compound over time using techniques like LC-MS/MS tandfonline.comlcms.cz. For example, one study showed the in vitro metabolic stability of NHPPC in rat, dog, and human liver microsomes, indicating varying rates of metabolism across species tandfonline.com.

The identification of metabolites typically involves analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) tandfonline.comnih.gov. Studies on RAD-140 in humans and horses have identified various metabolites, including hydroxylated and conjugated forms nih.govmdpi.comresearchgate.net. While specific metabolites of RAD-150 in animal models were not detailed in the search results, its metabolism through ester hydrolysis would likely yield RAD-140 as a primary metabolite.

Illustrative Data Table (Hypothetical based on typical PK studies):

ParameterAnimal Model (e.g., Rat)Value (Hypothetical)UnitNotes
Half-Life (T1/2)Rat48hoursMay be extended due to esterification.
Oral BioavailabilityRatHigh%Influenced by esterification.
Plasma Protein BindingRat>95%High binding observed for similar compounds.
Primary Clearance RouteRatHepatic/RenalN/ABased on metabolic pathways.

In Vivo Metabolite Profiling and Characterization

Based on the conducted searches, detailed in vivo metabolite profiling and characterization studies specifically for RAD-150 in animal models were not found within the available literature. While methodologies for in vivo metabolite profiling and characterization using techniques like liquid chromatography-mass spectrometry are established and applied in drug development tandfonline.comdovepress.comnih.govmdpi.com, specific findings related to the metabolic fate of RAD-150 in animal species are not reported in the search results, apart from the observation of the formation of a piperidinium derivative (RAD 179) from a compound identified as RAD 150 in the cyclization study. nih.gov

Advanced Analytical Methodologies for Rad 150 Detection and Characterization

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are essential for separating RAD-150 from impurities, precursors, or matrix components, which is critical for purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds like SARMs researchgate.net. It is particularly valuable for purity assessment and quantification in raw materials and finished products. The separation is achieved by differential partitioning of the analyte between a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase compositions (mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile) can be employed and optimized to achieve adequate separation of RAD-150 and potential impurities researchgate.netacs.orgjapsonline.comjfda-online.com. Detection is commonly performed using UV-Visible detectors, although coupling with mass spectrometry provides higher selectivity and sensitivity. HPLC is frequently used in bioanalytical method development and validation for quantifying drugs in biological matrices researchgate.netpnrjournal.com.

Gas Chromatography (GC)

Gas chromatography is typically used for the analysis of volatile or semi-volatile compounds that are thermally stable nih.govrsc.org. While SARMs like RAD-140 have been analyzed by GC-MS researchgate.net, the applicability of GC to RAD-150 would depend on its volatility and thermal stability, which are influenced by its specific chemical structure, particularly the ester group behemothlabz.com. GC is often coupled with mass spectrometry for detection and identification nih.govrsc.org.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) provides highly specific information about the molecular weight and structure of an analyte, making it indispensable for confirming the identity of RAD-150 and quantifying it in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique for the analysis of SARMs, including RAD-140 and likely RAD-150, in complex biological matrices such as urine and serum researchgate.netwhiterose.ac.uknih.govresearchgate.netnih.gov. This hyphenated technique combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS allows for the detection and quantification of target compounds at very low concentrations by monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM) nih.govmdpi.com. This minimizes interference from the sample matrix, which is crucial for bioanalysis and doping control pnrjournal.comresearchgate.net. Studies on related SARMs like RAD-140 have utilized LC-HRMS/MS for detection and metabolite identification in human urine samples nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte and its metabolites utmb.eduacs.org. This is particularly valuable for structural elucidation, identifying unknown impurities, and confirming the identity of known compounds with high confidence researchgate.netresearchgate.net. HRMS offers increased specificity compared to low-resolution MS, which is beneficial in complex matrices where isobaric interferences might occur researchgate.net. LC-HRMS/MS methods have been developed for the screening of various drugs, including SARMs like RAD-140, in biological samples for doping control purposes researchgate.net.

Bioanalytical Method Validation for Preclinical Sample Analysis

Before an analytical method can be reliably used for quantifying an analyte in biological samples from preclinical studies, it must undergo rigorous validation researchgate.netich.org. Bioanalytical method validation ensures that the method is accurate, precise, sensitive, selective, and reproducible for its intended purpose pnrjournal.comich.org. Guidelines from regulatory bodies like ICH provide recommendations for this process ich.orgnihs.go.jp.

Key parameters assessed during bioanalytical method validation include:

Selectivity: The ability of the method to unequivocally measure the analyte in the presence of matrix components, impurities, and other co-administered substances ich.org.

Sensitivity: Determined by the Lower Limit of Quantification (LLOQ), which is the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision ich.org.

Accuracy: The closeness of the measured value to the true concentration researchgate.netich.org.

Precision: The agreement among individual test results when the method is applied repeatedly to a homogeneous sample researchgate.netich.org. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) researchgate.net.

Recovery: The efficiency of the extraction process of the analyte from the biological matrix researchgate.netich.org.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte in mass spectrometry ich.org.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions researchgate.netich.org.

Validation involves analyzing quality control (QC) samples prepared by spiking blank biological matrix with known concentrations of the analyte ich.org. These QC samples are analyzed alongside the preclinical study samples to ensure the method's performance throughout the study ich.orgnihs.go.jp.

While specific validation data for RAD-150 in preclinical samples may not be widely published, the principles and procedures for validating bioanalytical methods for SARMs like RAD-140 in biological matrices are well-established and would be applied to RAD-150 analysis nih.govresearchgate.netresearchgate.net.

Development of Novel Detection Platforms (e.g., Molecularly Imprinted Polymers for SARM Analytes)

The detection and characterization of selective androgen receptor modulators (SARMs), including compounds like RAD-150, present ongoing challenges in analytical chemistry, particularly in fields such as anti-doping control and environmental monitoring. While traditional methods, primarily based on chromatography coupled with mass spectrometry (LC-MS/MS), are widely used and highly sensitive, there is a continuous drive to develop novel, complementary, and potentially more accessible detection platforms. nih.govresearchgate.netrsc.orgresearchgate.net Molecularly Imprinted Polymers (MIPs) represent a promising class of synthetic recognition materials that offer advantages in terms of selectivity, robustness, and cost-effectiveness, positioning them as viable alternatives or complements to biological recognition elements like antibodies. nih.govdntb.gov.uaresearchgate.netnih.govmdpi.com

Molecular imprinting technology involves creating polymers with specific binding sites that are sterically and chemically complementary to a target molecule, the template. dntb.gov.uaresearchgate.netnih.gov For SARM detection, this means synthesizing a polymer matrix around a SARM molecule (or a closely related dummy template), followed by removal of the template to leave behind high-affinity binding cavities. researchgate.netmdpi.com These MIPs can then be integrated into various sensor formats to enable selective SARM detection. dntb.gov.uamdpi.com

Recent research has explored the application of MIPs, particularly in nanoparticle format (nanoMIPs), for the detection of several SARMs, including RAD-140 (a related SARM to RAD-150), Andarine, and Ligandrol. rsc.orgnih.govwhiterose.ac.ukrsc.org These studies highlight the potential of nanoMIPs as recognition elements in sensor systems, such as those based on surface plasmon resonance (SPR). rsc.orgwhiterose.ac.ukrsc.org

One study demonstrated the synthesis of high-affinity nanoMIPs for Andarine, Ligandrol, and RAD-140 using a solid-phase synthesis method. rsc.orgwhiterose.ac.uk These nanoMIPs exhibited good specificity and high affinity for their respective target SARMs. rsc.orgwhiterose.ac.uk Dissociation constants (KD) were determined to assess the binding affinity. For RAD-140 nanoMIPs, the synthesized particles showed a KD value of 75.1 nM. rsc.orgwhiterose.ac.uk When tested in a biological matrix like Fetal Bovine Serum (FBS), the observed KD for RAD-140 nanoMIPs was 28.1 nM, indicating effective binding in a complex sample. rsc.orgwhiterose.ac.uk

Another research effort focused on developing a rapid microwave-assisted synthesis technique for nanoMIPs targeting SARMs, including RAD-140. nih.gov This method produced nanoMIPs capable of rebinding a high percentage of their target molecules. nih.gov For RAD-140, the nanoMIPs demonstrated a rebinding percentage of 94.46%. nih.gov Scatchard analysis was used to determine the affinity, yielding a Ka value of 1.51 × 107 M−1 for RAD-140 binding to its nanoMIPs. nih.gov

These findings suggest that MIP-based platforms, particularly those utilizing nanoMIPs, hold significant promise for the development of sensitive and selective detection methods for SARMs like RAD-150. The ability of these synthetic receptors to function in complex matrices and their potential for integration into rapid and portable sensor devices makes them valuable tools for future analytical applications. rsc.orgnih.govdntb.gov.uawhiterose.ac.uk

The following table summarizes some key findings from studies on SARM-targeted MIPs:

SARM TargetMIP FormatSynthesis MethodRebinding PercentageAffinity (KD or Ka)Matrix TestedReference
RAD-140NanoMIPSolid-phase synthesisNot specified for individual SARMKD = 75.1 nM (in buffer), 28.1 nM (in FBS)Buffer, Fetal Bovine Serum (FBS) rsc.orgwhiterose.ac.uk
RAD-140NanoMIPMicrowave-assisted suspension polymerization94.46%Ka = 1.51 × 107 M−1Buffer, River Water nih.gov
AndarineNanoMIPSolid-phase synthesisNot specified for individual SARMKD = 29.3 nM (in buffer), 12.3 nM (in FBS)Buffer, Fetal Bovine Serum (FBS) rsc.orgwhiterose.ac.uk
AndarineNanoMIPMicrowave-assisted suspension polymerization94.08%Ka = 6.60 × 106 M−1Buffer, River Water nih.gov
LigandrolNanoMIPSolid-phase synthesisNot specified for individual SARMKD = 52.5 nM (in buffer), 31.9 nM (in FBS)Buffer, Fetal Bovine Serum (FBS) rsc.orgwhiterose.ac.uk

While RAD-150 itself was not explicitly the template molecule in the provided search results concerning MIPs, the successful development and characterization of MIPs for related SARMs like RAD-140 demonstrate the feasibility of this approach for RAD-150. Given the structural similarities among many SARMs, MIPs developed for one SARM may exhibit cross-reactivity or the methodologies can be readily adapted for RAD-150. whiterose.ac.uk

Ethical Considerations and Responsible Conduct in Rad 150 Research

Adherence to International and National Guidelines for Preclinical Research

Preclinical research, including studies on compounds such as RAD-150, is governed by a complex web of international and national regulations and guidelines. These frameworks are designed to ensure the safety, quality, and efficacy of potential new medicines before they progress to human trials behemothlabz.cominvivochem.cn. Key international guidelines include those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA), while national regulations are enforced by bodies such as the U.S. Food and Drug Administration (FDA) and the United States Department of Agriculture (USDA) behemothlabz.cominvivochem.cnnih.govnih.gov. Compliance with these guidelines is a mandatory requirement for obtaining regulatory approval to advance research to later stages behemothlabz.cominvivochem.cn.

These guidelines cover various aspects of preclinical study design, conduct, and reporting behemothlabz.cominvivochem.cn. They often incorporate principles of Good Laboratory Practice (GLP), which govern the planning, execution, monitoring, reporting, and archiving of regulatory research to ensure the consistency, quality, and reliability of data invivochem.cn. Adherence to these standards is crucial for the mutual recognition of data across different regulatory jurisdictions and contributes to the protection of both human health and the environment invivochem.cn.

Principles of Animal Research Ethics in SARM Investigations

The use of animals in preclinical research, often a necessary step in the investigation of compounds like RAD-150 to evaluate safety and efficacy, is a practice subject to significant ethical scrutiny. The ethical principles guiding animal experimentation are largely encapsulated by the concept of the "3Rs": Replacement, Reduction, and Refinement. Some frameworks also include a fourth "R": Responsibility. These principles advocate for conducting scientific tests on animals in a more humane way.

Replacement encourages the use of alternative methods that avoid or replace the use of animals whenever possible. This can involve using in vitro studies, computer modeling, or other non-animal methods. Reduction aims to minimize the number of animals used in experiments while still obtaining scientifically valid data. This can be achieved through appropriate experimental design, statistical optimization, and techniques like microsampling or imaging modalities that allow for longitudinal studies on the same animal. Refinement focuses on improving experimental conditions and procedures to minimize pain, suffering, and distress in animals. Responsibility highlights the ethical obligation of researchers to consider the welfare of experimental animals throughout all procedures and to be accountable for their actions and decisions.

Minimizing Pain, Suffering, and Distress in Experimental Protocols

A core tenet of ethical animal research is the active minimization of pain, suffering, and distress experienced by the animals nih.gov. Researchers are responsible for ensuring the well-being of animals, which includes providing appropriate housing, feeding, and care. Experimental protocols should incorporate measures for pain management, such as the appropriate use of anesthesia and analgesics. Minimizing handling and additional stress to the animals during experiments is also crucial. Humane handling techniques and proper training for all personnel in contact with animals are required nih.gov. Deviations from standard care that may cause pain or distress are only granted by ethical review committees if scientifically justified and if methods to alleviate pain or distress would compromise the experimental objectives nih.gov.

Justification of Animal Use Based on Scientific Merit and Absence of Alternatives

The use of animals in research must be ethically justified, requiring a careful consideration of the scientific merit of the study and the absence of viable alternatives nih.gov. Proposals for animal use are reviewed based on the potential for generating new and valuable scientific information that cannot be obtained using non-animal methods nih.gov. The scientific merit of a project is a critical factor in determining whether the potential benefits of the research outweigh the ethical costs to the animals.

Researchers are required to provide a clear rationale for involving animals, justifying the species chosen and the number of animals to be used. Whenever possible, the number of animals should be statistically justified, often using power calculations based on previous research or pilot studies. A thorough search for alternatives to painful procedures is also a mandatory component of ethical review. The ethical imperative is that all animal research should be scientifically and ethically justified.

Ethical Review and Oversight of Research Protocols

Ethical oversight of animal research protocols is a fundamental requirement to ensure compliance with regulations and guidelines. This oversight is typically provided by ethics committees, often known as Institutional Animal Care and Use Committees (IACUCs) in the United States nih.gov. These committees are composed of diverse members, including veterinarians, scientists, non-scientists, and community representatives nih.gov.

The responsibilities of IACUCs include reviewing and approving all proposed animal use protocols. This review process involves evaluating the scientific merit of the research, assessing the potential impact on animal welfare, and ensuring that the 3Rs principles are implemented. The committee scrutinizes the justification for animal use, the appropriateness of the species and numbers of animals, and the procedures for minimizing pain and distress nih.gov. IACUCs also conduct regular inspections of animal facilities to ensure compliance with federal regulatory policy and institutional standards nih.gov.

Ensuring Scientific Rigor, Reproducibility, and Transparency in Data Reporting

Ensuring scientific rigor, reproducibility, and transparency in preclinical research, including studies on compounds like RAD-150, is essential for the reliability and trustworthiness of findings. Rigor involves the strict application of the scientific method to ensure unbiased and well-controlled experimental design, methodology, analysis, interpretation, and reporting of results. Reproducibility refers to the ability of other researchers to replicate the experimental procedures and obtain similar results.

Q & A

Q. What is the molecular mechanism of RAD-150 as a selective androgen receptor modulator (SARM)?

RAD-150 binds selectively to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing systemic hormonal disruption. Its esterified structure (TLB-150 benzoate) enhances stability and mimics endogenous testosterone’s pharmacokinetics, improving receptor binding affinity compared to non-esterified SARMs like RAD-140 . To validate receptor specificity, researchers should employ competitive binding assays using radiolabeled ligands and tissue-specific receptor expression profiling .

Q. How does RAD-150 compare pharmacologically to RAD-140?

RAD-150 is an esterified derivative of RAD-140, designed to extend its half-life and improve bioavailability. Preclinical studies in gonadectomized rat models show RAD-150 exhibits stronger neuroprotective effects via MAPK signaling pathways and near-equivalent myotrophic efficacy to testosterone, with reduced hepatotoxicity risks . Comparative studies should standardize dosing (e.g., 20 mg/mL in PEG400 solutions) and include longitudinal hormone panels to monitor off-target effects .

Q. What in vivo models are appropriate for studying RAD-150’s anabolic effects?

Gonadectomized male rats are widely used to simulate hypogonadal conditions, enabling assessment of RAD-150’s muscle/bone tissue selectivity. Key endpoints include lean mass measurements (DEXA scans), grip strength tests, and histological analysis of androgen receptor density in target tissues. Control groups should include sham-operated rats and RAD-140 cohorts for direct comparison .

Q. What methodological considerations are critical for dosing RAD-150 in preclinical studies?

Researchers must account for RAD-150’s esterified structure, which requires hydrolysis to release the active compound. Dosing protocols should use solutions standardized to 20 mg/mL (±5%) in PEG400, administered via subcutaneous injection to ensure consistent bioavailability. Plasma pharmacokinetic studies are recommended to track metabolite conversion rates .

Q. How can researchers ensure specificity in RAD-150’s receptor targeting?

Use tissue-specific RNA sequencing to confirm androgen receptor activation in muscle/bone tissues versus off-target organs (e.g., prostate). Pair this with immunohistochemistry to localize receptor binding. Negative controls should include AR-knockout models or co-administration with androgen antagonists .

Advanced Research Questions

Q. How should researchers design studies to evaluate RAD-150’s neuroprotective effects?

Adopt protocols from Jayaraman et al.’s seminal study: administer RAD-150 to gonadectomized rats with induced neurodegenerative decline and assess outcomes via Morris water maze tests, neuronal apoptosis markers (e.g., caspase-3), and MAPK pathway activation. Include a testosterone-replacement cohort to benchmark efficacy .

Q. What statistical approaches resolve contradictions in RAD-150’s reported efficacy across studies?

Apply meta-analytical frameworks to aggregate data from heterogeneous studies. For example, use random-effects models to account for variability in dosing regimens or animal models. Sensitivity analyses should exclude outliers and adjust for publication bias .

Q. How can long-term safety studies for RAD-150 address potential hormonal imbalances?

Conduct 12-month longitudinal studies in non-human primates, monitoring serum testosterone, LH/FSH levels, and liver/kidney function. Histopathological analysis of reproductive organs and comparative pharmacokinetic modeling with RAD-140 will clarify cumulative toxicity risks .

Q. What methodologies integrate multi-omics data to elucidate RAD-150’s systemic effects?

Combine transcriptomics (RNA-seq of muscle/AR-rich tissues), proteomics (LC-MS/MS for anabolic pathway proteins), and metabolomics (NMR-based serum profiling). Systems biology tools like weighted gene co-expression networks (WGCNA) can identify hub genes linked to RAD-150’s efficacy .

Q. How can receptor specificity be validated in human cell lines for translational research?

Use CRISPR-engineered AR-overexpressing myoblasts and prostate-derived cells. Perform dose-response assays with RAD-150 and quantify AR nuclear translocation via fluorescence microscopy. Cross-validate with qPCR for AR-responsive genes (e.g., IGF-1) and compare to RAD-140’s activity profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.